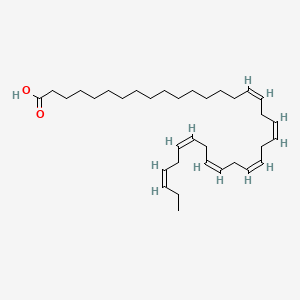

16Z,19Z,22Z,25Z,28Z,31Z-tetratriacontahexaenoic acid

Vue d'ensemble

Description

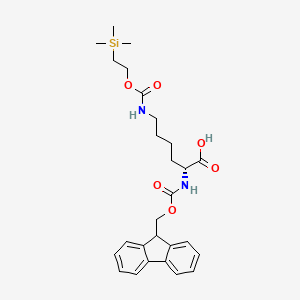

16Z,19Z,22Z,25Z,28Z,31Z-tetratriacontahexaenoic acid, also known as 34:6 (16Z,19Z,22Z,25Z,28Z,31Z), is a fatty acid with the molecular formula C34H56O2 . It has an average mass of 496.807 Da and a monoisotopic mass of 496.428040 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 34 carbon atoms, 56 hydrogen atoms, and 2 oxygen atoms . It has six double bonds, which are located at the 16th, 19th, 22nd, 25th, 28th, and 31st carbon atoms .Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 604.5±24.0 °C at 760 mmHg, and a flash point of 500.7±18.0 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 26 freely rotating bonds . Its polar surface area is 37 Å2 .Applications De Recherche Scientifique

Role in Inflammation and Resolution

16Z,19Z,22Z,25Z,28Z,31Z-tetratriacontahexaenoic acid, a derivative of the essential fatty acid docosahexaenoic acid (DHA), plays a significant role in the resolution of inflammation. Studies have identified pathways involving the biosynthesis of mediators from DHA by macrophages. These mediators exhibit potent antiinflammatory and proresolving activities. Notably, a pathway generates bioactive compounds like maresins, which enhance resolution processes, implicating their involvement in beneficial actions of DHA in tissue homeostasis, inflammation resolution, wound healing, and host defense (Serhan et al., 2009).

Synthesis and Stereochemistry

The compound's synthesis and stereochemistry have been a focus of research, aiming to produce identical counterparts to those produced by activated macrophages. The total synthesis has been demonstrated to be highly stereoselective, involving steps like kinetic resolution, transformation to γ-hydroxyenal derivatives, and the Wittig reaction. This synthesis process elucidates the compound's structural aspects and paves the way for further biological applications (Hong et al., 2019).

Neuroprotective Role

Research has highlighted the compound's significance in neuroprotection, particularly in the context of retinal and central nervous system health. Derivatives of DHA, including very long-chain PUFAs (VLC-PUFAs), play crucial roles in membrane biogenesis, phototransduction in photoreceptor cells, and interaction with rhodopsin. These VLC-PUFAs, including the tetratriacontahexaenoic acid derivatives, have been linked to processes like anti-apoptotic and pro-survival protein expression enhancement, providing insights into therapeutic strategies for conditions like age-related macular degeneration and Alzheimer's disease (Bazan, 2020).

Application in Molecular Recognition

The compound's structure has been studied in the context of molecular recognition, specifically for binding dicarboxylic acids. Research into the interaction between hexaaza macrocyclic ligands and the compound has unveiled insights into the selectivity and strength of these binding interactions. This understanding of molecular recognition can have implications in designing receptors and ligands for specific molecular targets (Arbuse et al., 2007).

Propriétés

IUPAC Name |

(16Z,19Z,22Z,25Z,28Z,31Z)-tetratriaconta-16,19,22,25,28,31-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34(35)36/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-33H2,1H3,(H,35,36)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKUXMFOWSEBLN-KUBAVDMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16Z,19Z,22Z,25Z,28Z,31Z-tetratriacontahexaenoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine](/img/structure/B599412.png)